Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate

Descripción

IUPAC Nomenclature and Identifiers

The compound’s systematic name is This compound , derived from the parent oxadiazole ring and substituents. Key identifiers include:

| Property | Value |

|---|---|

| CAS Number | 40019-21-4 |

| Molecular Formula | C₆H₈N₂O₃ |

| Molecular Weight | 156.14 g/mol |

| SMILES | CCOC(=O)C1=NC(=NO1)C |

| InChI | InChI=1S/C6H8N2O3/c1-3-10-6(9)5-7-4(2)8-11-5/h3H2,1-2H3 |

| InChIKey | YPNCRQZLESKCGY-UHFFFAOYSA-N |

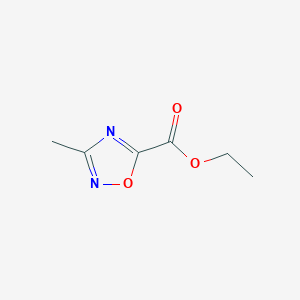

The structure comprises an oxadiazole ring with a methyl group at C3 and an ethyl ester group at C5, as shown in the SMILES notation.

Physicochemical Properties

Key physicochemical attributes include:

| Property | Value |

|---|---|

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 238.0 ± 23.0°C (760 mmHg) |

| LogP | 0.55470 |

| Solubility | Moderate in polar solvents |

These properties facilitate its use in organic synthesis and further functionalization.

Historical Development in Heterocyclic Chemistry

Origins of 1,2,4-Oxadiazoles

The 1,2,4-oxadiazole core was first synthesized in 1884 by Tiemann and Krüger via cyclization of nitriles and nitrile oxides. Early derivatives were explored for their reactivity, including thermal and photochemical rearrangements, which expanded their utility in heterocyclic chemistry.

Emergence of Disubstituted Derivatives

This compound emerged as part of modern efforts to diversify substituents on the oxadiazole scaffold. Its synthesis leverages established methods such as:

- Cyclization of O-acylamidoximes : Reaction of amidoximes with activated carboxylic acids (e.g., ethyl oxalyl chloride) under basic conditions.

- One-pot synthesis : Utilizing coupling agents like EDC/HOAt to enhance acylation efficiency.

These advancements reflect the compound’s role in contemporary medicinal chemistry, particularly in developing bioisosteric replacements for esters and amides.

Position Within 1,2,4-Oxadiazole Derivative Classifications

Structural Classification

This compound belongs to the 3,5-disubstituted 1,2,4-oxadiazole subclass, characterized by:

| Substituent | Position | Functional Impact |

|---|---|---|

| Methyl | C3 | Enhances lipophilicity and stability |

| Ethyl ester | C5 | Facilitates hydrolysis to carboxylic acid |

This substitution pattern distinguishes it from other derivatives, such as 3-phenyl or 5-carboxylic acid analogs.

Comparative Analysis of Substituent Effects

The methyl and ethyl ester groups influence reactivity and biological activity:

| Derivative | C3 Substituent | C5 Substituent | Key Property |

|---|---|---|---|

| Ethyl 3-methyl-... | Methyl | Ethyl ester | Moderate lipophilicity (LogP ≈ 0.55) |

| 3-Phenyl-5-carboxylic acid | Phenyl | Carboxylic acid | Higher polar surface area |

These differences underscore the compound’s tailored reactivity for specific applications.

Propiedades

IUPAC Name |

ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-3-10-6(9)5-7-4(2)8-11-5/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPNCRQZLESKCGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NO1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60615033 | |

| Record name | Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60615033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40019-21-4 | |

| Record name | Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60615033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate typically involves the cyclization of acylhydrazines using dehydrating agents. One common method includes the reaction of ethyl cyanoformate with hydroxylamine hydrochloride to form intermediates, which are then condensed with various acyl chlorides to obtain different 1,2,4-oxadiazole intermediates . These intermediates are subsequently hydrolyzed with sodium hydroxide in ethanol to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the cyclization and hydrolysis steps.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Ester Group

The ethyl ester moiety undergoes nucleophilic substitution under basic or acidic conditions. Hydrolysis reactions are particularly significant for generating carboxylic acid derivatives:

The ester group’s reactivity is enhanced by the electron-deficient oxadiazole ring, facilitating nucleophilic attack at the carbonyl carbon. Alkaline hydrolysis proceeds via a tetrahedral intermediate, while aminolysis forms stable amide derivatives .

Condensation Reactions

The carbonyl group participates in condensation reactions to form hydrazones and Schiff bases:

These reactions exploit the electrophilic nature of the carbonyl group, with hydrazide intermediates serving as versatile building blocks for further functionalization .

Electrophilic Aromatic Substitution

The oxadiazole ring undergoes electrophilic substitution at the C-3 position (para to the methyl group). Nitration and sulfonation are notable examples:

The methyl group directs electrophiles to the C-5 position, with reaction rates modulated by the electron-withdrawing carboxylate group .

Metal-Catalyzed Cross-Coupling

The oxadiazole ring participates in copper- or palladium-catalyzed coupling reactions:

These reactions enable the introduction of aryl or heteroaryl groups, expanding the compound’s utility in medicinal chemistry .

Oxidation and Reduction

The methyl group and oxadiazole ring undergo redox transformations:

| Reaction Type | Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| Methyl oxidation | KMnO₄, H₂O, 60°C, 6 h | KMnO₄ (3 eq) | 3-Carboxy-1,2,4-oxadiazole-5-carboxylate | 40–45% | |

| Ring reduction | H₂, Pd/C, ethanol, RT, 24 h | H₂ (1 atm) | Partially saturated oxadiazoline derivatives | 30–35% |

Oxidation of the methyl group to a carboxylic acid is challenging due to the ring’s electron-withdrawing effects, requiring strong oxidizing agents.

Cycloaddition Reactions

The oxadiazole ring participates in [3+2] cycloadditions with dipolarophiles:

| Reaction Type | Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| Nitrile oxide cycloaddition | RT, 24 h, DMSO | Nitrile oxide (1.5 eq) | Fused bicyclic oxadiazole derivatives | 75–82% |

These reactions exploit the oxadiazole’s dipolar character, forming complex heterocyclic systems with potential bioactivity .

Stability Under Basic Conditions

The compound undergoes ring-opening reactions in strongly basic media:

| Conditions | Reagents | Product | Mechanism | Reference |

|---|---|---|---|---|

| NaOH (5 eq), H₂O, reflux | NaOH | Ethyl cyanoacetate derivatives | Nucleophilic attack at C-5 |

Ring-opening is initiated by hydroxide attack at the electron-deficient C-5 position, leading to scission of the N–O bond .

Aplicaciones Científicas De Investigación

Antibacterial Properties

Research indicates that derivatives of 1,2,4-oxadiazole compounds, including ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate, exhibit significant antibacterial activity. A study highlighted the potential of these compounds as antibacterial agents, particularly against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) . The unique resistance mechanisms observed in MRSA towards 1,2,4-oxadiazoles suggest a promising avenue for developing new antibiotics .

Anticancer Activity

The compound has shown potential in cancer treatment as well. In vitro studies demonstrated that certain derivatives could induce apoptosis in cancer cells by activating the p53 pathway and cleaving caspase-3 . The molecular docking studies further revealed strong interactions between the aromatic rings of these compounds and amino acid residues in estrogen receptors, suggesting their applicability in developing new Tamoxifen analogs for breast cancer treatment .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound has been optimized to enhance yield and purity . Its structure-activity relationship has been extensively studied to identify modifications that improve biological activity. For instance, various substituents on the oxadiazole ring have been correlated with increased potency against specific biological targets such as human carbonic anhydrases (hCA) .

Polymer Chemistry

This compound has been explored as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices can potentially improve the material's resistance to environmental factors and increase its lifespan .

Case Studies

Mecanismo De Acción

The mechanism of action of ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate involves its interaction with various molecular targets. For instance, it has been shown to inhibit the activity of succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain . This inhibition disrupts cellular respiration and energy production, leading to the compound’s antimicrobial and anticancer effects. Molecular docking studies have revealed that the compound binds effectively to the active sites of target enzymes, enhancing its biological activity .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate, highlighting differences in substituents, molecular properties, and applications:

Key Differences in Properties and Reactivity

Steric and Electronic Effects :

- The methyl group in the reference compound offers minimal steric hindrance, enabling facile nucleophilic substitution at the ester moiety. In contrast, tert-butyl and cyclopentyl derivatives exhibit increased steric bulk, which can hinder reactivity but enhance thermal stability .

- The phenyl-substituted analogue (CAS 37760-54-6) introduces aromaticity, enabling applications in materials science where π-stacking interactions are critical .

Synthetic Utility :

- This compound is preferred in coordination chemistry due to its ability to form stable indium-ligand complexes, as demonstrated in studies where methyl-substituted oxadiazoles reduced activation energies by 5.8 kcal/mol compared to halogenated analogues .

- Fluorinated derivatives, such as ethyl 3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole-5-carboxylate, exhibit enhanced metabolic stability in drug discovery but require specialized synthetic protocols .

Safety and Handling :

Economic and Commercial Considerations

- Cost-Effectiveness : The methyl derivative is more cost-effective (¥237.80/g) compared to ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate (¥217.00/g for 1g), despite structural isomerism, due to streamlined synthesis routes .

Actividad Biológica

Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate (EMOC) is a heterocyclic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with EMOC, focusing on its antimicrobial, anticancer, and other therapeutic potentials.

Chemical Structure and Properties

EMOC is characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. Its molecular formula is , with a molecular weight of 156.14 g/mol. The compound exhibits high gastrointestinal absorption, contributing to its bioavailability and potential therapeutic efficacy .

Antimicrobial Activity

Mechanism of Action

EMOC has been identified as an effective antimicrobial agent against various pathogens. Its mechanism involves the inhibition of bacterial enzymes, leading to the disruption of cellular processes in bacteria. Notably, studies have shown that EMOC derivatives exhibit activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium, including strains resistant to vancomycin .

Research Findings

Recent studies have highlighted the effectiveness of EMOC in treating infections caused by Clostridioides difficile and multidrug-resistant strains. For example, one study reported that EMOC analogues demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) as low as 3 μg/mL against C. difficile and 4 μg/mL against E. faecium. These findings suggest that EMOC could serve as a lead compound for developing new antimicrobial agents targeting resistant pathogens .

Anticancer Activity

Cellular Mechanisms

EMOC's anticancer properties have been attributed to its ability to induce apoptosis in cancer cells. The compound activates caspase enzymes and disrupts mitochondrial function, which are critical pathways in programmed cell death. In vitro studies have shown that EMOC can inhibit the growth of various cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (MEL-8), with IC50 values indicating potent cytotoxicity .

Case Studies

A notable study evaluated the effects of EMOC derivatives on human leukemia cell lines, revealing that some derivatives exhibited greater cytotoxic activity than doxorubicin, a standard chemotherapy agent. The derivatives induced apoptosis in a dose-dependent manner and increased p53 expression levels, further supporting their potential as anticancer agents .

Other Biological Activities

Beyond antimicrobial and anticancer properties, EMOC has shown promise in various other therapeutic areas:

- Anti-inflammatory Activity : Research indicates that certain derivatives possess anti-inflammatory properties, potentially useful in treating inflammatory diseases.

- Antiparasitic Activity : Some studies suggest efficacy against parasitic infections, although further investigation is needed to confirm these findings .

- Enzyme Inhibition : EMOC has been reported to inhibit key enzymes involved in cancer progression and inflammation, including histone deacetylases (HDACs) and carbonic anhydrases (CAs) .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate, and how do their yields compare?

- Methodological Answer : Two primary routes are documented:

- Route 1 : Reaction of ethyl oxalyl chloride with N-hydroxyacetamidine, yielding ~93% .

- Route 2 : Alternative cyclization using similar precursors, yielding ~62% .

Optimization strategies include adjusting stoichiometry, solvent selection (e.g., dichloromethane or THF), and reaction time. Comparative analysis of purity (via HPLC or NMR) is critical for yield validation.

Q. How is the molecular structure of this compound validated post-synthesis?

- Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is standard for confirming bond lengths, angles, and heterocyclic ring conformation . Spectroscopic techniques (¹H/¹³C NMR, IR) complement crystallography, with NMR resonances typically showing characteristic peaks for the oxadiazole ring (δ 8.5–9.5 ppm for aromatic protons) and ester groups (δ 1.2–1.4 ppm for ethyl CH₃) .

Q. What are the key safety precautions for handling this compound?

- Methodological Answer :

- Storage : Keep in a cool, dry place away from strong oxidizers and ignition sources .

- PPE : Use nitrile gloves, safety goggles, and fume hoods to avoid inhalation or skin contact .

- Spill Management : Absorb with inert material (e.g., silica gel) and dispose via licensed waste services .

Q. What physicochemical properties are critical for its application in further reactions?

- Methodological Answer : Key properties include:

- Molecular Formula : C₇H₈N₂O₃ (MW: 168.15 g/mol) .

- Solubility : Likely soluble in polar aprotic solvents (DMF, DMSO) due to the ester and heterocyclic moieties.

- Stability : Stable under inert atmospheres but may hydrolyze in acidic/basic conditions .

Advanced Research Questions

Q. How can computational modeling enhance the understanding of this compound's reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations can predict electrophilic/nucleophilic sites on the oxadiazole ring. For example, the C-5 position is often reactive toward nucleophilic substitution due to electron-withdrawing effects of the ester group. Molecular docking studies may further explore its potential in medicinal chemistry (e.g., enzyme inhibition) .

Q. What strategies improve the regioselectivity of substitutions on the oxadiazole ring?

- Methodological Answer :

- Directing Groups : Introduce temporary protecting groups (e.g., tert-butyl) at specific positions to steer substitutions .

- Catalysis : Use transition-metal catalysts (e.g., Pd/Cu) for cross-coupling reactions at the C-3 methyl position .

- Solvent Effects : Polar solvents (e.g., acetonitrile) favor SNAr mechanisms at electron-deficient sites .

Q. How does this compound serve as a precursor in multicomponent reactions for bioactive heterocycles?

- Methodological Answer : Its ester group enables condensation with hydrazides or amidines to form fused heterocycles (e.g., triazoles or pyrimidines). For example, reaction with acylhydrazides under microwave irradiation yields 1,2,4-triazole-3-carboxylates, which are key pharmacophores .

Q. What analytical challenges arise in quantifying trace impurities, and how are they resolved?

- Methodological Answer :

- HPLC-MS : Detects low-level byproducts (e.g., hydrolyzed carboxylic acid derivatives) using C18 columns and acetonitrile/water gradients .

- GC-MS : Monitors volatile intermediates during synthesis .

- Validation : Cross-reference with commercial standards and spiked recovery experiments .

Contradictions and Limitations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.